1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
Description
The compound 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring fused with aromatic substituents. Pyrazolines are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and corrosion inhibition properties. The structural uniqueness of this compound arises from the furan-2-yl group at position 3 and the 2-hydroxyphenyl group at position 5 of the pyrazoline core. The propan-1-one moiety at position 1 further modulates electronic and steric properties, influencing reactivity and biological interactions .
Properties
IUPAC Name |
1-[5-(furan-2-yl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-2-16(20)18-13(11-6-3-4-7-14(11)19)10-12(17-18)15-8-5-9-21-15/h3-9,13,19H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQXWBDVZLPSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the addition of propanone to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl and pyrazole derivatives.
Scientific Research Applications
1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrazoline derivatives vary significantly based on substituents at positions 3, 5, and the N1 side chain. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrazoline Derivatives
Key Observations :
- Dihedral Angles : In compound 4 (fluorophenyl/phenyl), dihedral angles between the pyrazole and aryl rings range from 9.78° to 10.53°, indicating moderate planarity. The target compound’s hydroxyphenyl group may reduce planarity due to steric hindrance or H-bonding, affecting molecular packing .
- Biological Activity: Thiazole- and hydrazinyloxy-containing analogs (e.g., ME-1) show marked antimicrobial activity, suggesting that electron-withdrawing groups (Cl, F) or hydrogen-bond donors (OH) could enhance such properties .
Key Observations :
- Acid Catalysts : Propionic acid (for compound 4 ) and acetic acid (for ME-1) yield moderate to high product purity, with propionic acid favoring larger substituents .
- X-ray Validation : Compounds like 4 and ME-1 have confirmed planar pyrazoline cores, but hydroxyphenyl groups in the target compound may introduce torsional strain, requiring advanced crystallographic tools (e.g., SHELXL) for structural validation .
Key Observations :
- Antimicrobial Efficacy : Thiazole derivatives (e.g., compound 7 ) exhibit superior activity due to sulfur’s electron-withdrawing effects, while hydroxyphenyl groups may offer niche antifungal properties .
- Corrosion Inhibition: Chlorophenyl and quinoxaline substituents (e.g., Cl-4-PQPP) show high inhibition efficiency, suggesting the target compound’s hydroxyphenyl group could compete via adsorption on metal surfaces .
Biological Activity
The compound 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a complex organic molecule characterized by the presence of a furan ring, a hydroxyphenyl group, and a pyrazole moiety. This unique structural configuration suggests potential for diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The chemical formula of the compound is , and its molecular structure can be represented as follows:
Key Functional Groups:
- Furan Ring: Known for its reactivity and potential biological activity.
- Hydroxyphenyl Group: Contributes to hydrogen bonding capabilities with biological targets.
- Pyrazole Moiety: Associated with various pharmacological activities.
Antimicrobial Activity
Studies indicate that compounds with pyrazole and furan rings exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various microorganisms:
| Compound Name | Antimicrobial Activity |
|---|---|
| 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole | Antibacterial and antifungal |
| 1-(3-(furan-2-yl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | Potentially similar activity |
Research on structurally similar compounds suggests that the presence of the pyrazole ring is crucial for antimicrobial effects, indicating that this compound may also possess these properties .
Anti-inflammatory Properties
The hydroxyphenyl group in this compound enhances its ability to interact with biological systems potentially leading to anti-inflammatory effects. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .
Antioxidant Activity
Compounds containing furan and pyrazole moieties have been explored for their antioxidant potential. Initial studies suggest that this compound could exhibit similar antioxidant properties due to its ability to scavenge free radicals and reduce oxidative stress .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. The hydroxy group can form hydrogen bonds with proteins or enzymes, while the pyrazole ring may interact with receptors or other biomolecules. These interactions can modulate various biochemical pathways, leading to observed therapeutic effects.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Synthesis and Evaluation : A series of derivatives were synthesized and screened for antimicrobial activity against a range of pathogens. Results indicated promising antibacterial effects comparable to standard antibiotics .
- Pharmacological Studies : In vitro studies demonstrated that certain derivatives exhibited significant inhibition of inflammatory markers in cell lines, suggesting potential applications in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What synthetic protocols are recommended for preparing 1-(3-(furan-2-yl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one?
- Methodology : The compound can be synthesized via cyclocondensation of a substituted chalcone derivative with hydrazine hydrate or phenylhydrazine. For example, furan-2-carbaldehyde and 2-hydroxyacetophenone may be condensed to form a chalcone intermediate, followed by reaction with hydrazine to yield the pyrazoline core. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane) .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to avoid byproducts like open-chain hydrazones.
Q. How is structural characterization performed for this pyrazoline derivative?
- Techniques :
- X-ray crystallography : Determines crystal packing, bond lengths, and dihedral angles (e.g., furan-phenyl dihedral angles impact π-π stacking) .
- NMR spectroscopy : H and C NMR confirm proton environments (e.g., pyrazoline NH at δ 8–9 ppm, furan protons at δ 6–7 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Standard Assays :
- Antimicrobial : Agar diffusion/Kirby-Bauer against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant : DPPH radical scavenging to assess phenolic O-H group activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Strategies :
- Use microwave-assisted synthesis to reduce reaction time and enhance regioselectivity .
- Employ gradient crystallization (e.g., methanol/water) to isolate high-purity crystals for XRD analysis .
- Monitor pH in aqueous reactions to prevent decomposition of acid-sensitive groups (e.g., furan) .
Q. What approaches are used to analyze structure-activity relationships (SAR) for bioactivity?
- Methodology :
- Synthesize analogs with varied substituents (e.g., halogens, methoxy groups) on the phenyl and furan rings .
- Compare IC₅₀ values and correlate with electronic (Hammett σ) or steric parameters (Taft’s ) .
- Conduct docking studies to predict interactions with targets (e.g., COX-2 enzyme for anti-inflammatory activity) .
Q. How can contradictions in reported biological activity data be resolved?
- Troubleshooting Steps :
- Validate compound purity via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .
- Replicate assays under standardized conditions (e.g., fixed cell density in MTT assays) .
- Perform dose-response curves to confirm activity thresholds and exclude false positives from solvent artifacts .
Q. What computational methods predict target binding and pharmacokinetics?
- Tools :
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., tubulin for antitumor activity) .
- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over time (≥50 ns trajectories) .
- ADMET prediction (SwissADME) : Estimates bioavailability, CYP450 metabolism, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
